5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-5-3-6(2)12-8(11-5)7(9)4-10-12;/h3-4H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYMFCBYDHMQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-3-methylpyrazole with 2,4-pentanedione under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, focusing on yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Functionalization at the 3-Amino Group
The primary amine at position 3 is highly reactive, enabling diverse derivatization:
Reductive Amination
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Reaction with aldehydes (e.g., paraformaldehyde) and reducing agents (e.g., NaBH₃CN) produces secondary amines. For example:
This method has been used to synthesize pyrrolidine derivatives .
Acylation
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Acetylation with acetic anhydride in pyridine yields the corresponding acetamide:
This modification improves metabolic stability in drug candidates .
Coupling Reactions
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Amide Formation : The amine reacts with activated carboxylic acids (e.g., using EDCI/HOBt) to form carboxamides. For instance, coupling with 4-biphenylcarboxylic acid derivatives produces compounds with enhanced biological activity .
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution primarily at position 3 due to its electron-rich nature:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 85–90% |
| Halogenation | NXS (X = Cl, Br) in CH₃CN, RT | 3-Halo derivatives (Cl, Br) | 75–80% |
| Formylation | Vilsmeier-Haack (POCl₃/DMF) | 3-Formylpyrazolo[1,5-a]pyrimidine | 65–70% |
These reactions enable further functionalization, such as Suzuki-Miyaura cross-coupling for biaryl synthesis .
Heterocyclization and Annulation
The compound serves as a precursor for fused heterocycles:
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Pyrazolo[1,5-a]pyrimidin-7(6H)-one Formation : Reaction with 3-chloropentane-2,4-dione under basic conditions leads to annulation, forming a lactam ring .
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Thienopyrimidine Synthesis : Treatment with sulfur-containing reagents (e.g., Lawesson’s reagent) introduces thiophene rings, expanding structural diversity .
Key Research Findings
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Microwave-Assisted Synthesis : Reduced reaction times (20–30 minutes) and improved yields (70–93%) compared to conventional heating .
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Regioselectivity : Electrophilic substitution at position 3 is favored due to resonance stabilization, confirmed by 2D NMR (HMBC) .
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Stability : The hydrochloride salt is stable under ambient conditions but hygroscopic, requiring anhydrous storage.
This compound’s reactivity profile underscores its utility as a scaffold in drug discovery. Future research may explore its use in photodynamic therapy or as a ligand in metal-organic frameworks.
Scientific Research Applications
Biological Activities
Antitumor Activity : The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold exhibit selective inhibition of protein kinases involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines by targeting specific signaling pathways .
Enzymatic Inhibition : Research indicates that 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride acts as an inhibitor of RUVBL1 and RUVBL2 ATPases, which are implicated in several cancers and cellular processes. Docking studies suggest that the compound binds effectively to these targets, leading to significant inhibition of their enzymatic activity .
Psychopharmacological Effects : Some derivatives of this compound have shown potential in treating neurological disorders. Their ability to modulate neurotransmitter systems positions them as candidates for further exploration in psychopharmacology .
Case Study 1: Anticancer Properties
A study published in Molecules highlighted the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. Compounds were tested against multiple cancer cell lines, revealing that modifications at specific positions on the scaffold significantly enhanced their potency . The research emphasizes the importance of structure-activity relationships (SAR) in designing effective anticancer agents.
Case Study 2: Inhibition of RUVBL1/2
In another study focused on small-molecule inhibitors of RUVBL1/2 ATPase complexes, this compound was identified as a lead compound. The study demonstrated that this compound effectively inhibited both enzymatic and cellular activities associated with these proteins, suggesting its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylacetic Acids
2-(3,4-Dichlorophenyl)acetic Acid
- Molecular Formula : C₈H₆Cl₂O₂
- Molecular Weight : 205.04 g/mol
- Structure : Phenyl ring with chlorine at the 3- and 4-positions.
- Applications include use in organic synthesis and as a reference standard .
2-(2-Chloro-4-hydroxyphenyl)acetic Acid
- Molecular Formula : C₈H₇ClO₃
- Molecular Weight : 186.59 g/mol
- Structure : Hydroxyl group at the 4-position and chlorine at the 2-position.
- Key Differences : Hydroxyl group introduces polarity and hydrogen-bonding capacity, contrasting with the methoxy groups in the target compound. This structural variation may influence solubility and biological activity .
2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid
- Molecular Formula: C₁₀H₁₃NO₄
- Molecular Weight : 211.21 g/mol
- Structure: Amino group replaces the chlorine at the 2-position.
- Key Differences: The amino group alters electronic properties, increasing nucleophilicity. Used in biochemical research, such as enzyme inhibition studies .
Halogenated Derivatives with Functional Modifications
2-(2-Fluoro-3,4-dimethoxyphenyl)acetic Acid
- Molecular Formula : C₁₀H₁₁FO₄
- Molecular Weight : 214.19 g/mol
- Structure : Fluorine replaces chlorine at the 2-position.
- Key Differences : Fluorine’s smaller atomic size and higher electronegativity may enhance metabolic stability and bioavailability compared to the chloro analog. Applications include industrial chemical synthesis .
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic Acid
- Molecular Formula : C₁₁H₁₁ClO₄
- Molecular Weight : 242.65 g/mol
- Structure : Acrylic acid (α,β-unsaturated carbonyl) replaces the acetic acid moiety.
- Key Differences : The conjugated double bond increases reactivity, enabling participation in Michael addition or polymerization reactions. Used in materials science and medicinal chemistry .
Phenoxyacetic Acid Derivatives
2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Molecular Formula : C₈H₆Cl₂O₃
- Molecular Weight : 221.04 g/mol
- Structure: Phenoxy group linked to acetic acid, with chlorine at 2- and 4-positions.
- Key Differences: The phenoxy group (vs. phenyl in the target compound) alters electronic distribution and binding affinity. 2,4-D is a widely used herbicide, whereas the target compound’s applications are more niche .
Structural and Functional Implications
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- Halogen Variations : Fluorine analogs (e.g., 2-fluoro derivatives) may exhibit improved pharmacokinetic profiles due to reduced metabolic degradation .
- Functional Group Modifications : Acrylic acid derivatives enable conjugation reactions, expanding utility in polymer chemistry .
Biological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core structure, characterized by the presence of methyl groups at positions 5 and 7, which may enhance its pharmacological properties. The hydrochloride salt form improves its solubility, facilitating various biological assays.
- Molecular Formula : C_8H_10N_4·HCl
- Molecular Weight : Approximately 162.19 g/mol
- Structure : The compound consists of a pyrazolo ring fused with a pyrimidine ring, with two methyl substituents that contribute to its reactivity and biological profile.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation.
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer) and HepG2 (liver cancer) cells.
- Mechanism of Action : It is believed to interfere with specific signaling pathways associated with cell growth and survival. Studies suggest that it may inhibit key proteins involved in cancer progression, such as BRAF(V600E) and EGFR .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activities. It has been evaluated in various models for its ability to reduce inflammation markers and modulate immune responses .
Structure-Activity Relationship (SAR)
The unique methyl substitutions at positions 5 and 7 on the pyrazolo ring are critical for enhancing biological activity compared to other similar compounds without these modifications. This structural feature may influence the compound's binding affinity to biological targets .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-methylpyrazole | Contains a pyrazole ring | Anticancer |
| Pyrazolo[1,5-a]pyrimidin-3-one | Lacks methyl substitutions | Antimicrobial |
| 3-Amino-4-methylpyrazolo[1,5-a]pyrimidine | Similar core structure but different substituents | Anti-inflammatory |
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A series of in vitro assays demonstrated significant cytotoxicity against HeLa and HepG2 cells with IC50 values indicating effective inhibition of cell proliferation .
- Combination Therapy : Research explored the synergistic effects of this compound when used in conjunction with established chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity in resistant cancer cell lines .
- Mechanistic Insights : Molecular docking studies revealed potential binding interactions with targets involved in cancer signaling pathways, providing insights into its mechanism of action .
Q & A
Q. What are the recommended synthetic routes for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves condensation of pyrazole precursors with substituted pyrimidine derivatives. A stepwise approach using enaminones (e.g., 3-aminocrotononitrile) and heterocyclic ketones under reflux in polar aprotic solvents (e.g., DMF or pyridine) is common. Optimization includes adjusting temperature (80–120°C), reaction time (6–12 hours), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (ethanol/DMF mixtures) or column chromatography improves yield (60–70%) .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
Key methods include:
- ¹H/¹³C NMR : Identification of methyl groups (δ 2.1–2.5 ppm for CH₃), pyrimidine protons (δ 6.8–8.2 ppm), and amine protons (broad δ 4.5–5.5 ppm).
- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and N-H (~3350 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 223–453) confirm molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are appropriate for this compound?
Standard assays include:
- Anti-inflammatory Activity : COX-2 inhibition via ELISA.
- Antimicrobial Screening : Broth microdilution (MIC determination against Mycobacterium tuberculosis or E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities to target proteins (e.g., kinases). Reaction path searches using software like GRRM or Gaussian optimize transition states, while molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with active-site residues) .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How can statistical experimental design optimize synthetic protocols?
Use Box-Behnken or Central Composite Design to test variables:
Q. What structural features influence bioactivity based on structure-activity relationship (SAR) studies?
Q. How are reaction mechanisms analyzed using kinetic and spectroscopic methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
